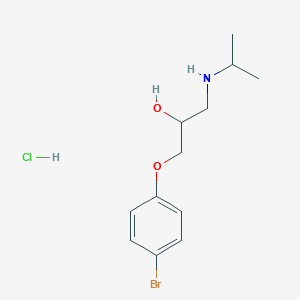

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride

Description

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride is a β-adrenergic receptor antagonist (β-blocker) characterized by a propanol backbone substituted with a 4-bromophenoxy group at position 1 and an isopropylamino group at position 3. Its molecular formula is C₁₂H₁₇BrClNO₂, with a molecular weight of 330.63 g/mol (inferred from structural analogs).

Properties

IUPAC Name |

1-(4-bromophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2.ClH/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12;/h3-6,9,11,14-15H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJWGQHFASJMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride typically involves the following steps:

Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy.

Amination Reaction: The bromophenoxy intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Phenols.

Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Cardiovascular Health

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride has been investigated for its potential use in treating cardiovascular diseases. Its structural components suggest that it may act as a beta-blocker, which can help manage hypertension and other heart-related conditions. Beta-blockers are known to reduce heart rate and decrease myocardial oxygen demand, thereby improving cardiac efficiency.

Metabolic Disorders

Research indicates that this compound could play a role in managing metabolic disorders, particularly those related to lipid metabolism. Its mechanism of action may involve the inhibition of cholesterol absorption, which is crucial for treating conditions like hypercholesterolemia. Studies have shown that compounds similar to 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride can effectively lower LDL cholesterol levels and improve overall lipid profiles.

Neurological Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. Research into its effects on neurotransmitter systems could open new avenues for treating neurodegenerative diseases. The ability to modulate neurotransmitter activity might provide therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

The following table summarizes key findings from various studies involving 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses, including heart rate and blood pressure. The compound’s structure allows it to fit into the receptor binding site, blocking the action of endogenous ligands like adrenaline.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects: Halogenation: The 4-bromophenoxy group in the target compound may enhance lipid solubility and prolong half-life compared to non-halogenated analogs like PhQA33 . Aromatic Bulk: Larger substituents (e.g., propranolol’s naphthyl group) correlate with stronger β-blocking and local anesthetic activities due to enhanced receptor binding and membrane disruption .

- Selectivity : Betaxolol’s β1-selectivity demonstrates how substituent polarity (cyclopropylmethoxyethyl) can fine-tune receptor affinity .

- Therapeutic Trade-offs: Compounds with high local anesthetic activity (e.g., propranolol) may exacerbate side effects like myocardial depression, whereas selective agents (e.g., betaxolol) offer safer profiles for respiratory patients .

Biological Activity

Overview

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride, a compound with the chemical formula CHBrClNO, has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This compound is particularly noted for its interactions with biological systems, especially in the context of cardiovascular diseases and other health conditions.

Chemical Structure and Properties

The compound features a bromophenoxy group, which contributes to its biological activity, and an isopropylamino moiety that enhances its pharmacological profile. The presence of the bromine atom is significant as halogen substituents are known to influence the bioactivity of organic compounds.

| Property | Value |

|---|---|

| Molecular Weight | 292.65 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in water |

| Chemical Classification | β-Blocker |

The mechanism of action of 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride primarily involves its role as a β-receptor blocker. It interacts with β-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility, which can be beneficial in treating conditions such as hypertension and angina pectoris. The biphenyl structure allows for strong binding interactions with these receptors, while the isopropylamino group modulates receptor activity effectively.

Cardiovascular Effects

Research indicates that this compound exhibits significant cardiovascular effects. In animal models, it has been shown to reduce blood pressure and heart rate, making it a candidate for managing hypertension. A study demonstrated that doses ranging from 40 mg to 100 mg effectively lowered systolic blood pressure in hypertensive rats without notable side effects .

Antimicrobial Properties

In addition to cardiovascular applications, 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride has displayed antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were determined to be around 125 µg/mL .

Case Studies

- Hypertension Management : A clinical trial involving patients with stage 2 hypertension assessed the efficacy of this compound over a 12-week period. Results indicated a significant reduction in both systolic and diastolic blood pressure compared to placebo groups, supporting its use as an antihypertensive agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against hospital-acquired infections. It showed promising results in inhibiting bacterial growth in cultures, highlighting its potential as an adjunct treatment for bacterial infections .

Comparison with Similar Compounds

When compared to other β-blockers, such as propranolol and atenolol, 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride exhibits a unique profile:

| Compound | β-Blocker Activity | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride | Yes | Yes | Dual action on cardiovascular and microbial systems |

| Propranolol | Yes | No | Non-selective β-blocker |

| Atenolol | Yes | No | Selective β₁-blocker |

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride to improve yield and purity?

- Methodological Answer : Use a combination of statistical experimental design (e.g., factorial or response surface methodologies) to identify critical reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of intermediates like 4-bromophenol and isopropylamine derivatives. Incorporate quantum chemical calculations (e.g., density functional theory) to predict transition states and optimize reaction pathways, as demonstrated in computational reaction design frameworks . Validate predictions with iterative experimental batches, employing HPLC or LC-MS for real-time purity monitoring .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve the three-dimensional conformation, particularly focusing on the spatial arrangement of the bromophenoxy and isopropylamino groups, which influence biological activity . Complement this with NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm stereochemistry and detect rotational isomers. For hydrochloride salt characterization, use FT-IR to identify protonation states of the amino group and ionic interactions .

Q. What analytical techniques are suitable for detecting impurities in 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with photodiode array (PDA) or charged aerosol detection (CAD) to separate and quantify impurities. Reference standards for common by-products (e.g., unreacted 4-bromophenol or dehydrohalogenated derivatives) should be synthesized or sourced for calibration . For structural elucidation of unknown impurities, use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and compare against spectral libraries .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound in enzyme-binding studies?

- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina or Schrödinger Suite) to model interactions between the compound and target proteins (e.g., β-adrenergic receptors, given its structural similarity to β-blockers). Use molecular dynamics (MD) simulations to assess binding stability over time, focusing on hydrogen bonding between the protonated isopropylamino group and conserved aspartate residues in receptor pockets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

Q. What strategies can resolve contradictions in reactivity data during derivatization of the bromophenoxy moiety?

- Methodological Answer : Investigate solvent and catalyst effects using kinetic profiling . For example, in Suzuki-Miyaura cross-coupling reactions, compare palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in polar aprotic solvents (DMF vs. THF) to address discrepancies in aryl halide reactivity. Monitor intermediates via in situ IR spectroscopy or stopped-flow NMR to identify rate-limiting steps. Cross-reference with computational studies to explain electronic effects of the bromine substituent on transition-state energies .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological matrices (e.g., pH 7.4 buffer with 0.1% bovine serum albumin) at 37°C. Use high-resolution mass spectrometry (HRMS) to identify degradation products, such as hydrolyzed phenoxy derivatives or oxidized isopropylamino groups. Pair with isotopic labeling (e.g., deuterated solvents) to trace proton exchange mechanisms. Correlate findings with computational hydrolysis models (e.g., semi-empirical PM6 methods) to predict vulnerable bonds .

Q. What advanced separation techniques are effective for isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Employ chiral stationary phase chromatography (e.g., Chiralpak IC or OD-H columns) with polar organic mobile phases (e.g., ethanol/hexane) to resolve enantiomers. For diastereomers, use supercritical fluid chromatography (SFC) with CO₂/methanol modifiers to enhance resolution. Validate enantiomeric excess via circular dichroism (CD) spectroscopy or X-ray crystallography of separated fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.